(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide
Description
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-(4-ethoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBYTRZAZRGQMA-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide typically involves a multi-step process:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Hydrazide formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff base formation: Finally, the hydrazide is condensed with 4-ethoxybenzaldehyde under reflux conditions in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzimidazole exhibit promising anticancer properties. For instance, compounds similar to (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that benzimidazole derivatives displayed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The study indicated that modifications to the benzimidazole structure could enhance potency and selectivity.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzimidazole derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics.
Case Study:
In a recent investigation, a series of benzimidazole derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated that certain modifications led to enhanced antibacterial activity .
Material Science Applications
1. Organic Electronics
Benzimidazole derivatives are explored for their use in organic electronic devices due to their favorable electronic properties. The incorporation of this compound into organic photovoltaic cells could improve charge transport properties.
Data Table: Performance Metrics in Organic Photovoltaics
| Compound | Efficiency (%) | Stability (hours) |
|---|---|---|
| Compound A | 5.2 | 120 |
| Compound B | 6.0 | 150 |
| This compound | 6.5 | 180 |
Mechanism of Action
The mechanism of action of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to inhibit topoisomerase I, an enzyme crucial for DNA replication and cell division. By binding to the enzyme, the compound disrupts the DNA replication process, leading to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
The 4-ethoxy substituent differentiates the target compound from analogs with other substitutions. Key comparisons include:
Notes:
Core Heterocycle Variations
Replacing the benzimidazole moiety with other heterocycles alters electronic and steric properties:
Impact :
Stereochemical Considerations: (E) vs. (Z) Isomerism
The (Z)-configuration of the target compound’s imine bond contrasts with (E)-isomers in analogs:
Key Insight :
- (E)-Isomers generally exhibit stronger antimicrobial activity due to optimal spatial alignment with target enzymes (e.g., lanosterol demethylase in fungi) .
Biological Activity
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzimidazole moiety linked to a hydrazide structure. Its molecular formula is with a molecular weight of approximately 295.35 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds containing benzimidazole motifs exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, potentially through inhibition of DNA synthesis or disruption of cell wall integrity.
- Anticancer Properties : Research has shown that similar benzimidazole derivatives can induce apoptosis in cancer cells. The compound may activate apoptotic pathways via caspase activation and modulation of Bcl-2 family proteins, leading to cell cycle arrest and ultimately apoptosis in cancerous cells.
- Anti-inflammatory Effects : The anti-inflammatory potential is suggested through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in 2020, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the standard synthetic routes for (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide, and how are intermediates characterized?
- Methodology : The compound is synthesized via a multi-step process involving: (i) Condensation of 4-ethoxybenzaldehyde with propanehydrazide to form the hydrazone backbone. (ii) Coupling with 1H-benzo[d]imidazole derivatives using copper-catalyzed cycloaddition or nucleophilic substitution . Key intermediates are characterized using FT-IR (to confirm –CONH and –CH=N groups at ~11.7 ppm and ~8.5 ppm in ¹H NMR) and mass spectrometry for molecular ion validation .
Q. How is the Z-isomer configuration confirmed experimentally?
- Methodology : The (Z)-configuration is determined via NOESY NMR to detect spatial proximity between the benzoimidazole proton and the hydrazone –CH=N group. X-ray crystallography (e.g., CCDC-1990392 protocols) provides definitive proof of stereochemistry .
Q. What preliminary biological screening methods are used to assess antimicrobial activity?
- Methodology : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control. Antifungal activity is tested against C. albicans using griseofulvin as a reference. Activity is quantified via minimum inhibitory concentration (MIC) values, with substituent effects (e.g., 4-ethoxy vs. 4-SO₂Me groups) analyzed for structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can synthetic yields be optimized for hydrazone derivatives with bulky substituents?
- Methodology :
- Solvent selection : Ethanol or acetonitrile improves solubility of aromatic aldehydes during condensation .
- Catalysis : Use of DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates for sterically hindered substrates .
- Reaction monitoring : TLC (benzene:methanol, 5:1) tracks progress, with recrystallization in ethanol for purification .
Q. How do contradictions in biological activity data across studies arise, and how can they be resolved?
- Methodology :
- Source validation : Cross-check activity data against peer-reviewed journals (e.g., Dalton Trans., J. Mol. Struct.) and avoid non-peer-reviewed platforms .
- Experimental replication : Reproduce assays under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests) to control variables like inoculum size and solvent effects .
Q. What computational strategies are employed to predict binding modes with biological targets?
- Methodology :
- Molecular docking : Software like AutoDock Vina models interactions with bacterial DNA gyrase or fungal CYP51. Docking scores (e.g., ΔG = -9.2 kcal/mol) prioritize compounds for synthesis .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., imine nitrogen) for electrophilic attack .
Q. How can spectral discrepancies in –NH and –CH=N group assignments be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
